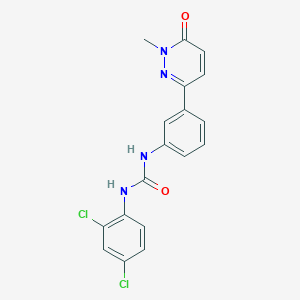

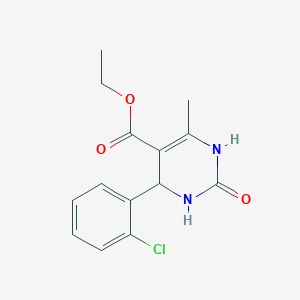

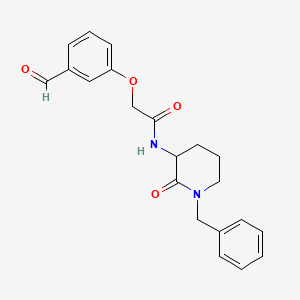

Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tetrahydropyrimidine derivatives often involves multi-component reactions, such as the Biginelli reaction, which is a one-pot synthesis method involving aldehydes, β-keto esters, and urea or thiourea. The microwave-assisted synthesis of ethyl 4-(substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives highlights the efficiency of modern synthetic methods in producing these compounds with potential anticancer activities (Sarkate et al., 2020).

Molecular Structure Analysis

Crystal structure analysis provides detailed insights into the molecular arrangement and geometry of compounds. For example, the crystal structure of ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reveals how molecular interactions, such as hydrogen bonding, contribute to the stabilization of the crystal structure, showcasing the importance of structural analysis in understanding compound properties (Bharanidharan et al., 2014).

Chemical Reactions and Properties

Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including nucleophilic substitution and ring expansion, influenced by reaction conditions and the nature of reactants. For instance, the reaction with thiophenolates demonstrates how the reaction pathway can lead to different products, highlighting the compound's reactivity and versatility in chemical synthesis (Fesenko et al., 2010).

Physical Properties Analysis

Investigating the physical properties, such as density, viscosity, and ultrasonic properties of ethyl/methyl-4-(aryl)-6-methyl-2-oxo/thioxo-1, 2, 3, 4-tetrahydropyrimidine-5-carboxylate, helps understand the compound's behavior in different solvents and conditions. This analysis aids in the development of new materials and in the study of molecular interactions (Bajaj & Tekade, 2014).

Chemical Properties Analysis

Spectral analysis, including FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, provides comprehensive information about the molecular structure, functional groups, and electronic transitions of compounds. The spectral analysis and density functional theory (DFT) calculations of ethyl 6-(chloromethyl)-4-(3-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate offer insights into the compound's molecular geometry, vibrational frequencies, and electronic properties, contributing to a deeper understanding of its chemical properties (Shakila & Saleem, 2018).

Applications De Recherche Scientifique

Acoustical Properties in Solutions

A study by Bajaj and Tekade (2014) investigated the acoustical properties of various substituted pyrimidines, including Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. They measured the density, viscosity, and ultrasonic velocity of these compounds in ethanolic solutions at different concentrations. The study provided insights into the molecular interactions in these solutions, highlighting the significance of solute-solvent interactions (Bajaj & Tekade, 2014).

Reaction Pathways in Organic Synthesis

Fesenko et al. (2010) explored the reaction pathways of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates. Their study revealed that depending on the reaction conditions, the compound can undergo ring expansion or nucleophilic substitution. This research contributes to understanding the flexibility and reactivity of pyrimidine derivatives in organic synthesis (Fesenko et al., 2010).

Pharmaceutical Evaluation and Docking Studies

Shafiq et al. (2020) synthesized a series of halogenated pyrimidine derivatives, including Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, using a new strategy to achieve high yields in a short time. The synthesized compounds were evaluated for their anticancer activity against human HepG2 liver cell lines, antifungal, and insecticidal activities. The interactions of these compounds were further studied through docking studies, providing valuable insights for pharmaceutical applications (Shafiq et al., 2020).

Crystal Structure Analysis

Yang (2009) conducted a study on the crystal structure of a related compound, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate. The research provided detailed insights into the molecular structure of this compound, which is crucial for understanding its physical and chemical properties (Yang, 2009).

Thermodynamic Properties

Klachko et al. (2020) investigated the thermodynamic properties of various esters, including Ethyl 6-methyl-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Their study involved measuring combustion energies using bomb calorimetry, and determining the enthalpies of combustion, fusion, vaporization, and sublimation. This research is significant for understanding the energy-related properties of these compounds (Klachko et al., 2020).

Propriétés

IUPAC Name |

ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3/c1-3-20-13(18)11-8(2)16-14(19)17-12(11)9-6-4-5-7-10(9)15/h4-7,12H,3H2,1-2H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKBIOFRSIUKMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

CAS RN |

17994-63-7 | |

| Record name | 4-(2-CL-PH)-6-ME-2-OXO-1,2,3,4-4H-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-2-[6-(4-ethylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2487532.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2487533.png)

![Methyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2487538.png)

![3-(2-chlorobenzyl)-6-(3-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2487543.png)

![3-ethyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2487545.png)

![1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/no-structure.png)